1-(1,2,4-Thiadiazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4-Thiadiazol-3-yl)ethanone is a heterocyclic compound featuring a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2,4-Thiadiazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of acyl hydrazides with thiocyanates under acidic conditions. Another method includes the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4-Thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(1,2,4-Thiadiazol-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,4-Thiadiazol-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antifungal Activity: The compound interferes with fungal cell membrane integrity and inhibits ergosterol synthesis.
Comparison with Similar Compounds
1-(1,2,4-Thiadiazol-3-yl)ethanone can be compared with other similar compounds such as:
1,3,4-Thiadiazole: Shares the thiadiazole ring but differs in the position of substituents, leading to variations in biological activity.
1,2,4-Triazole: Contains a similar five-membered ring with nitrogen atoms but lacks the sulfur atom, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which contribute to its diverse reactivity and wide range of biological activities .
Properties
IUPAC Name |
1-(1,2,4-thiadiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3(7)4-5-2-8-6-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBDRZQQGDZJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NSC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185445-04-9 |
Source
|
Record name | 1-(1,2,4-thiadiazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.